molecular formula C22H18ClN5O3S B3592863 N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

Cat. No.: B3592863
M. Wt: 467.9 g/mol
InChI Key: YSTOJANWGYHCRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide typically involves the following steps :

    Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

    Chlorination: The quinoxaline core is then chlorinated to introduce the chloro group at the desired position.

    Sulfonylation: The chlorinated quinoxaline is reacted with sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the compound undergoes acetylation to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is unique due to its specific quinoxaline core structure and the presence of both chloro and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-[[3-(4-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c1-14(29)24-16-10-12-18(13-11-16)32(30,31)28-22-21(25-17-8-6-15(23)7-9-17)26-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTOJANWGYHCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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